molecular formula C27H27N3O3S B2713757 3-benzyl-N-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 941899-36-1

3-benzyl-N-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2713757
CAS No.: 941899-36-1
M. Wt: 473.59
InChI Key: BYHPXXYYEBICMJ-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core, substituted at the 2-position with a [(3-methylphenyl)methyl]sulfanyl group, at the 3-position with a benzyl moiety, and at the 7-position with a carboxamide side chain (N-(2-methoxyethyl)). Quinazoline derivatives are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties .

Properties

IUPAC Name

3-benzyl-N-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-19-7-6-10-21(15-19)18-34-27-29-24-16-22(25(31)28-13-14-33-2)11-12-23(24)26(32)30(27)17-20-8-4-3-5-9-20/h3-12,15-16H,13-14,17-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHPXXYYEBICMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C=CC(=C3)C(=O)NCCOC)C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous quinazoline and heterocyclic derivatives, focusing on structural motifs and inferred physicochemical or biological properties.

Core Heterocycle Modifications

  • Compound 477329-16-1: Structure: 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide. Comparison: The quinazoline core is retained, but the 3-position substituent is a 4-chlorophenyl group instead of benzyl. The sulfanyl group at the 2-position is linked to an acetamide with a 4-sulfamoylphenyl group, which may improve solubility compared to the target compound’s 3-methylphenylmethyl substituent.
  • Compound 476485-74-2: Structure: N-[4-(Benzyloxy)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Comparison: Replaces the quinazoline core with a 1,2,4-triazole ring, altering the molecule’s planarity and electronic properties. The 4-(benzyloxy)phenyl group introduces a bulkier hydrophobic substituent compared to the target compound’s N-(2-methoxyethyl) carboxamide.

Substituent Analysis

Feature Target Compound 477329-16-1 476485-74-2
Core Structure 4-Oxo-3,4-dihydroquinazoline 4-Oxo-3,4-dihydroquinazoline 4H-1,2,4-Triazole
2-Position [(3-Methylphenyl)methyl]sulfanyl Sulfanyl-acetamide Sulfanyl-acetamide
3-Position Benzyl 4-Chlorophenyl 4-Methylphenyl (on triazole)
7-Position N-(2-Methoxyethyl)carboxamide N/A N-[4-(Benzyloxy)phenyl]
Key Functional Groups Methoxyethyl (polar), Benzyl (hydrophobic) Sulfamoyl (polar), Chlorophenyl (electron-withdrawing) Benzyloxy (hydrophobic), Triazole (metabolic stability)

Physicochemical and Pharmacokinetic Implications

  • Solubility : The target compound’s methoxyethyl group enhances water solubility compared to the benzyloxy and chlorophenyl substituents in analogues .
  • Metabolic Stability : The 3-methylphenylmethyl sulfanyl group may undergo faster oxidative metabolism than the triazole-containing compound 476485-74-2.

Structural Determination and Software Tools

The provided evidence highlights methodologies for structural analysis of such compounds:

  • SHELX : Used for small-molecule crystallography to resolve the 3D structure and confirm substituent positions .
  • WinGX : A suite for refining crystallographic data, critical for verifying the stereochemistry of the methoxyethyl group .
  • ORTEP-3 : Employed to generate thermal ellipsoid diagrams, visualizing dynamic disorder in flexible groups like the benzyl moiety .

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